Ethanol, 2-(ethylseleno)-
Description
This substitution introduces unique physicochemical properties due to selenium’s polarizability, redox activity, and larger atomic radius compared to sulfur or oxygen.
Properties
CAS No. |
115423-28-4 |
|---|---|
Molecular Formula |
C4H10OSe |
Molecular Weight |
153.09 g/mol |
IUPAC Name |
2-ethylselanylethanol |
InChI |
InChI=1S/C4H10OSe/c1-2-6-4-3-5/h5H,2-4H2,1H3 |
InChI Key |
KJCOYZSZINYEFY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Se]CCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(ethylseleno)- typically involves the reaction of ethanol with ethylselenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods: On an industrial scale, the production of Ethanol, 2-(ethylseleno)- may involve more advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity starting materials and stringent quality control measures are essential to produce the compound on a large scale.
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(ethylseleno)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding selenoaldehydes or selenoacids.
Reduction: Reduction reactions can convert the compound into simpler selenoalcohols.
Substitution: The ethylseleno group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoaldehydes, while reduction may produce simpler selenoalcohols.
Scientific Research Applications
Ethanol, 2-(ethylseleno)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex seleno compounds.
Biology: The compound is studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Ethanol, 2-(ethylseleno)- involves its interaction with molecular targets such as enzymes and receptors. The ethylseleno group can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects.
Comparison with Similar Compounds
Ethanol, 2-(ethylthio)- (C₄H₁₀OS; CAS 110-77-0)
- Structural Similarity : Replaces selenium with sulfur in the ethylthio (-SCH₂CH₃) group.
- Physical Properties: Molecular weight: 106.19 g/mol (vs. ~124.11 g/mol for 2-(ethylseleno)ethanol, estimated based on selenium’s atomic mass) . Boiling point: Not explicitly provided, but sulfur’s lower atomic mass and weaker intermolecular forces suggest a lower boiling point compared to selenium analogs.
- Chemical Reactivity: Sulfur’s higher electronegativity makes the thioether group less polarizable than selenoether, reducing redox activity. Ethylthio derivatives are less likely to exhibit glutathione peroxidase (GPx)-like catalytic activity compared to selenium analogs .
Ethanol, 2-(methylamino)- (C₃H₉NO; CAS 109-83-1)
- Structural Difference : Replaces -SeCH₂CH₃ with -NHCH₃.
- Physical Properties :
- Chemical Behavior: The amino group confers basicity (pKa ~9.5), enabling protonation and salt formation. No redox activity comparable to selenium derivatives.
- Applications : Used in pharmaceuticals and surfactants; lacks the antioxidant properties of selenium compounds .
5-[2-(Ethylseleno)ethyl]hydantoin (C₇H₁₀N₂O₂Se; CAS sc-217107)
- Structural Similarity: Contains an ethylselenoethyl (-CH₂CH₂SeCH₂CH₃) side chain attached to a hydantoin ring.
- Reactivity and Applications :
2-(2-Thienyl)ethanol (C₆H₈OS; CAS 5402-55-1)
- Structural Difference : Substitutes -SeCH₂CH₃ with a thienyl (aromatic sulfur-containing) group.
- Physical Properties :
- Applications : Serves as a pharmaceutical intermediate; aromatic systems differ in electronic properties compared to aliphatic selenium derivatives .
Key Comparative Data Table
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